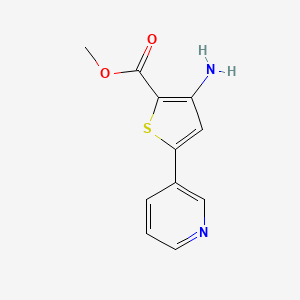

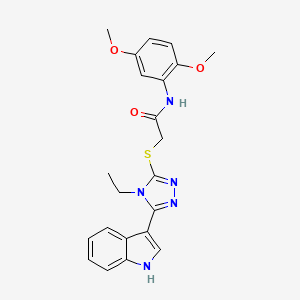

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide involves intricate chemical reactions, often catalyzed by metal ions or conducted under specific conditions to ensure the desired product is obtained. For instance, 1,4-naphthoquinone derivatives containing lipophilic alkyl chains were synthesized and analyzed for their redox behavior, highlighting the chemical versatility and reactivity of naphthoquinone-based compounds similar to the target molecule (Tauraitė et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, the molecular structure of a benzamide derivative was elucidated through XRD and theoretical calculations, revealing its supramolecular assembly and interactions (Kazmi et al., 2019).

Applications De Recherche Scientifique

1. Biochemical Analysis

Naphthalene 1,2-dioxygenase (NDOS) is a key enzyme studied for its role in catalyzing the formation of dihydroxy-naphthalene from naphthalene. Wolfe et al. (2001) investigated the single turnover chemistry and regulation of O2 activation by NDOS, revealing insights into the enzyme's interaction with naphthalene and its regulation (Wolfe et al., 2001).

2. Alzheimer's Disease Research

The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative of a naphthalene-based compound, was used in positron emission tomography studies by Shoghi-Jadid et al. (2002) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).

3. Enzyme Activity and Specificity

Parales et al. (2000) researched the substrate specificity of naphthalene dioxygenase, focusing on the effects of specific amino acids at the active site of the enzyme. This work provides insights into the enzyme's preference for aromatic hydrocarbon substrates, including naphthalene (Parales et al., 2000).

4. Material and Supramolecular Science

Bhosale et al. (2008) explored the applications of naphthalene diimides (NDIs) in the fields of material and supramolecular science, highlighting their potential in conducting thin films, molecular sensors, and artificial photosynthesis (Bhosale et al., 2008).

5. Biodegradation and Microbial Remediation

Jin et al. (2015) studied the biodegradation characters and dihydroxylation mechanism of pyrene by naphthalene dioxygenase in Rhodococcus sp., revealing the role of naphthalene-related compounds in microbial remediation of polluting sites (Jin et al., 2015).

Propriétés

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c1-22-19(24)15-7-4-8-16(17(15)20(22)25)21-18(23)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBPOJADFIMKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

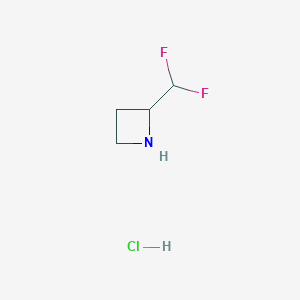

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

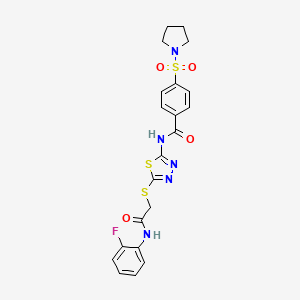

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)

![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

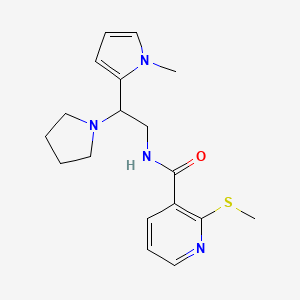

![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)